4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Description
The compound 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a fused imidazo[1,2-a]pyridine core linked to a sulfonylmorpholine group.
Properties
IUPAC Name |
4-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14-6-7-20-13-17(19-18(20)12-14)15-2-4-16(5-3-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPODNHJSOWFYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonylmorpholine moiety is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine. The final product is purified through techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of light-sensitive dyes and optical media for data storage .
Mechanism of Action
The mechanism of action of 4-[4-(7-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The imidazo[1,2-a]pyridine moiety is known to interact with DNA and proteins, which can result in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Structural Features:
- Imidazo[1,2-a]pyridine core : A bicyclic system with a methyl group at position 7, contributing to lipophilicity and π-π stacking interactions.
- Sulfonylmorpholine substituent : A sulfonamide bridge connects the aromatic ring to a morpholine group, enhancing solubility and hydrogen-bonding capacity.
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Substituent Effects on Bioactivity and Solubility
Sulfonylmorpholine vs. Aniline/Nitrile: The sulfonylmorpholine group in the target compound enhances water solubility compared to the aniline or nitrile analogs. This is critical for improving oral bioavailability in drug candidates.
Core Heterocycle Variations: The imidazo[1,2-a]pyridine core (target compound) is structurally distinct from imidazo[1,2-a]pyrimidine , which contains an additional nitrogen atom.
In contrast, the sulfonylmorpholine group in the target compound offers metabolic stability and resistance to hydrolysis.
Patent-Derived Analogs ()
Several imidazo[1,2-a]pyridine derivatives in the patent literature share structural motifs with the target compound:
- 1-[(6-Chloropyridin-3-yl)methyl]-7-methyl-8-nitro-imidazo[1,2-a]pyridine : Features a nitro group and chloropyridine substituent, suggesting insecticidal or herbicidal activity.
- N-Cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide : Demonstrates the importance of carboxamide groups in enhancing target selectivity.
These analogs highlight the versatility of the imidazo[1,2-a]pyridine scaffold in diverse applications, from agrochemicals to kinase inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
